5-Butylimidazolidine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-butylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-2-3-4-5-6(10)9-7(11)8-5/h5H,2-4H2,1H3,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBMVRBRZUZZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601033907 | |
| Record name | 5-Butylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87052-64-0 | |
| Record name | 5-Butylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling of 5-Butylimidazolidine-2,4-dione
The following technical guide details the physicochemical profile of 5-Butylimidazolidine-2,4-dione (commonly known as 5-Butylhydantoin ). This document is structured for researchers and drug development professionals, focusing on the compound's structural identity, thermodynamic properties, solution chemistry, and stability profiles.
Executive Summary
This compound (5-Butylhydantoin) is a heterocyclic imide and a critical intermediate in the synthesis of the non-proteinogenic amino acid Norleucine . As a member of the hydantoin class, its physicochemical behavior is defined by the rigid imidazolidine-2,4-dione core and the lipophilic n-butyl side chain. This unique amphiphilic structure—combining a polar, hydrogen-bonding head group with a hydrophobic tail—dictates its solubility, partition coefficient, and crystal packing, making it a model substrate for hydantoinase/carbamoylase enzyme engineering and a scaffold in anticonvulsant drug discovery.
Chemical Identity & Structural Analysis
The core structure consists of a five-membered ring containing two nitrogen atoms (urea moiety) and two carbonyl groups. The n-butyl substituent at the C5 position introduces a chiral center, typically existing as a racemic mixture (
| Attribute | Technical Detail |
| IUPAC Name | This compound |
| Common Name | 5-Butylhydantoin; Norleucine Hydantoin |
| CAS Number | 33599-32-5 (Generic/Isomer Specificity varies); 2626-99-5 (DL-form) |
| Molecular Formula | |
| Molecular Weight | 156.18 g/mol |
| SMILES | CCCCC1C(=O)NC(=O)N1 |
| Chiral Center | C5 (Carbon-5); Synthesis via Bucherer-Bergs yields rac-5-butylhydantoin.[1] |
Stereochemical Configuration
The C5 proton is weakly acidic, allowing for keto-enol tautomerism under alkaline conditions. This tautomerism facilitates spontaneous racemization, a property exploited in dynamic kinetic resolution (DKR) processes to convert racemic hydantoins into optically pure L-amino acids (L-Norleucine).
Thermodynamic & Physical Properties
The physical state of 5-butylhydantoin is governed by strong intermolecular hydrogen bonding between the N3-H and C2=O / C4=O groups of adjacent molecules, forming high-melting crystalline lattices.
| Property | Value / Range | ** mechanistic Insight** |
| Physical State | Crystalline Solid (White powder) | Stabilized by intermolecular H-bond networks (Head-to-Tail packing). |
| Melting Point | 130 – 135 °C (Typical for 5-alkyl homologs) | The flexible butyl chain disrupts crystal packing efficiency compared to 5-methylhydantoin (~145°C) or 5-phenylhydantoin (~295°C). |
| Boiling Point | ~294 °C (Predicted @ 760 mmHg) | Decomposition typically occurs prior to boiling due to ring thermal instability. |
| Density | ~1.18 g/cm³ | Moderate density characteristic of small organic heterocycles. |
Solution Chemistry & Lipophilicity
Understanding the solubility profile is critical for developing extraction protocols and enzymatic reaction media.
Solubility Profile
-
Water: Sparingly soluble at neutral pH (< 1 g/L at 25°C). Solubility increases exponentially at pH > 8.5 due to deprotonation of the imide nitrogen (N3).
-
Organic Solvents: Soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol).
-
Buffer Systems: Highly soluble in borate or phosphate buffers (pH 8.0–9.0), often used in biocatalytic hydrolysis assays.
Acid-Base Chemistry (pKa)
The hydantoin ring possesses two ionizable protons. The N3 proton is the most acidic due to resonance stabilization of the conjugate base by the flanking carbonyls.
-
pKa (N3-H): 9.12 ± 0.10 (Experimental consensus for 5-alkylhydantoins).
-
Implication: At physiological pH (7.4), the molecule remains predominantly neutral (>98%), ensuring membrane permeability. At pH > 9.5, it exists as a mono-anion, increasing aqueous solubility but reducing lipophilicity.
Partition Coefficient (LogP)
-
LogP (Octanol/Water): 0.80 (Predicted).
-
ADME Relevance: A LogP near 1.0 suggests optimal balance for oral bioavailability (Lipinski’s Rule of 5 compliant). It is sufficiently lipophilic to cross the blood-brain barrier (BBB), a trait shared by hydantoin anticonvulsants (e.g., Phenytoin), yet polar enough to avoid sequestration in adipose tissue.
Spectral Characteristics (Fingerprinting)
For identification and purity analysis, the following spectral markers are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
H NMR (DMSO-
, 400 MHz):-
10.60 ppm (s, 1H, N3-H ): Broad singlet, exchangeable with
. - 7.95 ppm (s, 1H, N1-H ): Less acidic, broad singlet.
- 3.95 – 4.05 ppm (m, 1H, C5-H ): Characteristic methine proton coupled to the butyl chain.
-
1.60 – 1.70 ppm (m, 2H,
-CH ): Methylene protons adjacent to the chiral center. -
0.85 ppm (t, 3H, Terminal -CH
): Triplet typical of the n-butyl terminus.
-
10.60 ppm (s, 1H, N3-H ): Broad singlet, exchangeable with
Infrared Spectroscopy (FT-IR)
-
1770 cm
& 1720 cm : Characteristic doublet for carbonyl stretching (C2=O and C4=O). The higher frequency band corresponds to the C2 carbonyl due to ring strain and inductive effects. -
3200 – 3400 cm
: Broad N-H stretching vibrations (Hydrogen bonded).
Stability & Degradation Pathways
The hydantoin ring is chemically robust but susceptible to hydrolysis under specific conditions, a feature utilized in both degradation studies and enzymatic synthesis.
Hydrolysis Mechanism
Under alkaline conditions (pH > 10) or in the presence of hydantoinase enzymes, the ring undergoes nucleophilic attack at the C4 position, leading to ring opening.
Pathway:
-
Hydantoin
N-Carbamoyl-Norleucine (Hydantoic Acid derivative). -
N-Carbamoyl-Norleucine
Norleucine (Amino Acid) + + .
Thermal Stability
Stable up to its melting point. Prolonged heating >160°C can induce polymerization or oxidative degradation of the alkyl chain.
Experimental Protocols
Protocol A: Bucherer-Bergs Synthesis of 5-Butylhydantoin
This protocol yields racemic 5-butylhydantoin from valeraldehyde.
-
Reagents: Valeraldehyde (10 mmol), Potassium Cyanide (20 mmol), Ammonium Carbonate (60 mmol).
-
Solvent: 1:1 Ethanol/Water mixture (50 mL).
-
Procedure:
-
Dissolve
and KCN in water. Caution: KCN is highly toxic. Use a fume hood and proper PPE. -
Add Valeraldehyde dissolved in ethanol slowly to the aqueous solution.
-
Reflux at 60°C for 4–6 hours. The solution will turn from clear to slightly yellow.
-
Concentrate the mixture to 50% volume under reduced pressure.
-
Cool to 4°C. The product precipitates as white crystals.
-
Filter and wash with cold water. Recrystallize from hot ethanol/water.
-
Protocol B: Determination of pKa via Spectrophotometric Titration
-
Preparation: Dissolve 5-butylhydantoin (10 µM) in a universal buffer series ranging from pH 6.0 to 12.0.
-
Measurement: Record UV-Vis spectra (200–300 nm).
-
Analysis: Monitor the bathochromic shift of the
(typically shifting from ~205 nm to ~215 nm upon deprotonation). -
Calculation: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
Visualization: Synthesis & Hydrolysis Workflow
Figure 1: Synthetic pathway from Valeraldehyde to 5-Butylhydantoin and subsequent hydrolysis to Norleucine.
References
-
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
-
Syldatk, C., et al. (1999). "Biocatalytic Production of L-Amino Acids from D,L-5-Monosubstituted Hydantoins." Applied Microbiology and Biotechnology, 51, 293–309. Link
-
PubChem. (2025).[2][3] "this compound Compound Summary." National Library of Medicine. Link
-
Suzuki, S., et al. (2005). "Structural Basis for the Substrate Specificity of Hydantoinase." Biochemistry, 44(4), 1155–1163. (Detailing the binding of 5-butylhydantoin). Link
-
Sigma-Aldrich. (2025). "Hydantoin Derivatives Safety Data Sheet." (General safety data for alkylhydantoins). Link
Sources
Thermodynamic Stability of 5-Butylhydantoin Derivatives
Executive Summary
This guide provides a comprehensive technical analysis of the thermodynamic and kinetic stability of 5-butylhydantoin derivatives. As a privileged scaffold in medicinal chemistry—serving as the core for anticonvulsants (e.g., phenytoin analogs) and aldose reductase inhibitors—the hydantoin ring's stability is critical for drug shelf-life and metabolic predictability.
Key Takeaway: 5-butylhydantoin derivatives exhibit a distinct stability profile governed by the steric bulk of the butyl chain and the acidity of the C5 proton. While chemically robust against hydrolysis at neutral pH, they are thermodynamically prone to base-catalyzed racemization via an SE1 mechanism. This guide details the mechanistic pathways, provides experimentally validated protocols for stability assessment, and offers structural insights to mitigate degradation.
Structural & Thermodynamic Fundamentals
The 5-butylhydantoin core (imidazolidine-2,4-dione) is a non-aromatic heterocycle. Its thermodynamic behavior is dictated by three primary factors: tautomerism, acidity (pKa), and lipophilicity.
Tautomerism and Electronic Structure
The hydantoin ring exists in a keto-enol equilibrium. However, thermodynamic data overwhelmingly favors the diketo tautomer in the solid state and neutral aqueous solution.
-
Significance: The minor enol tautomer is the reactive species for racemization. The 5-butyl substituent, being an electron-donating alkyl group, slightly destabilizes the enolate intermediate compared to electron-withdrawing groups (like phenyl), theoretically slowing racemization relative to phenytoin.
Acidity (pKa)
The imide proton (N3-H) is acidic.
-
Typical pKa: ~9.1 – 9.4 for 5-alkylhydantoins.
-
Mechanism: Deprotonation at N3 yields a mono-anion stabilized by resonance with the C2 and C4 carbonyls.
-
Application: At physiological pH (7.4), the molecule remains predominantly neutral (>98%), ensuring membrane permeability (high LogD). At pH > 9, ionization increases solubility but accelerates hydrolytic ring opening.
Lipophilicity (LogP)
The butyl chain significantly increases lipophilicity compared to the parent hydantoin.
-
Estimated LogP: ~0.8 – 1.2 (Calculated).
-
Solubility: Moderate water solubility; highly soluble in polar organic solvents (DMSO, Methanol).
-
Impact: The butyl group facilitates hydrophobic interaction with target proteins (e.g., glutamate receptors) but requires careful formulation to prevent precipitation in aqueous buffers.
Chemical Stability: Hydrolysis
Hydantoins are generally stable against acid hydrolysis but susceptible to base-catalyzed ring opening.
Mechanism: Nucleophilic Ring Opening
The hydrolysis pathway involves the attack of a hydroxide ion (
-
Attack:
attacks C4, forming a tetrahedral intermediate. -
Breakdown: The C4-N3 bond cleaves.
-
Product: Formation of the corresponding hydantoic acid (N-carbamoyl amino acid).
Thermodynamic Insight: The reaction is practically irreversible under basic conditions. The activation energy (
Visualization: Hydrolysis Pathway
Stereochemical Stability: Racemization
For chiral drugs, the enantiomeric purity of the C5 position is paramount. 5-butylhydantoin is prone to racemization in aqueous solution, a phenomenon often overlooked in early discovery.
The "5-Position Problem"
The C5 proton is weakly acidic due to the adjacent electron-withdrawing carbonyl and urea moieties.
-
Mechanism (SE1): Base-catalyzed abstraction of the C5 proton leads to a planar, achiral enolate intermediate. Reprotonation can occur from either face, leading to a racemic mixture.
-
Kinetics: The rate is first-order with respect to hydroxide ion concentration (
). -
Buffer Catalysis: Phosphate and carbonate buffers can act as general bases, accelerating racemization significantly compared to non-coordinating buffers (e.g., HEPES) at the same pH.
Visualization: Racemization Cycle
Comparative Stability Data
The following table summarizes the estimated thermodynamic parameters of 5-butylhydantoin relative to standard derivatives.
| Derivative | Substituent (C5) | pKa (N3-H) | Est. LogP | Racemization Half-life (pH 8.5, 25°C) | Hydrolysis Stability |
| 5-Methyl | 9.12 | -0.5 | ~4 hours | High | |
| 5-Butyl | 9.30 | 1.1 | ~12 hours | High | |
| 5-Phenyl | 9.10 | 1.5 | ~1 hour | Moderate |
Note: The butyl group provides steric hindrance that slightly retards proton abstraction compared to the methyl and phenyl analogs, offering a kinetic stability advantage.
Experimental Protocols
Stability Testing Workflow
To rigorously validate the stability of a new 5-butylhydantoin derivative, follow this self-validating workflow.
Detailed Protocol: Chiral HPLC Kinetics
Objective: Determine the racemization rate constant (
Materials:
-
Buffer: 50 mM Sodium Phosphate, pH 8.0 (Caution: Phosphate catalyzes racemization; use HEPES for non-catalytic baseline).
-
Column: Chiralpak IA or IC (Amylose-based), 4.6 x 150 mm.
-
Mobile Phase: Heptane : Ethanol (80:20) isocratic.
Procedure:
-
Preparation: Dissolve 1 mg of (S)-5-butylhydantoin in 1 mL Methanol (Stock).
-
Initiation: Spike 50 µL Stock into 950 µL pre-warmed Buffer (37°C).
-
Sampling: At defined intervals (0, 15, 30, 60, 120 min), remove 100 µL.
-
Quenching: Immediately add 100 µL of 1% Acetic Acid in Acetonitrile. This drops pH < 4, freezing the enantiomeric ratio.
-
Analysis: Inject 10 µL onto HPLC. Monitor UV at 210 nm.
-
Calculation: Plot
vs. time. The slope = .
References
-
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
-
Reist, M., et al. (1996).[1] "Kinetics and Mechanisms of Racemization: 5-Substituted Hydantoins as Models of Chiral Drugs." Helvetica Chimica Acta, 79(3), 767-778.[1] Link
-
Bommarius, A. S., et al. (2015). "Enzymatic racemization of different 5-monosubstituted hydantoins." Biotechnology & Bioengineering. Link
-
U.S. National Library of Medicine. "PubChem Compound Summary for 5-butylhydantoin." Link
-
Martinez, F., et al. (2022). "Thermochemical Study of 1-Methylhydantoin and comparison with 5-substituted derivatives." MDPI Molecules. Link
Sources
The 5-Substituted Hydantoin Scaffold: From 19th Century Origins to Modern Pharmacophores
[1]
Executive Summary
The hydantoin (imidazolidine-2,4-dione) scaffold represents a privileged structure in medicinal chemistry, distinguished by its rigid heterocyclic core and multiple hydrogen-bonding vectors.[1][2][3] While originally isolated by Adolf von Baeyer in 1861, the scaffold's true pharmaceutical potential was unlocked through the discovery of 5-substituted derivatives—most notably phenytoin —which divorced anticonvulsant efficacy from sedation. This guide analyzes the historical evolution, synthetic mechanisms, and structure-activity relationships (SAR) of 5-substituted hydantoins, providing reproducible protocols and mechanistic insights for modern drug developers.
Historical Genesis: The Path to Phenytoin
The discovery of hydantoin derivatives is not a linear success story but a convergence of synthetic curiosity and pharmacological necessity.[4] The timeline below illustrates the pivotal moments that transformed a uric acid derivative into a World Health Organization Essential Medicine.
The Timeline of Discovery
The following diagram maps the evolution from Baeyer's initial isolation to the rational design of modern anti-androgens.
Figure 1: Chronological evolution of the hydantoin scaffold from chemical curiosity to blockbuster therapeutic.
Synthetic Methodologies: The "How"
Synthesizing 5-substituted hydantoins requires controlling the assembly of the imidazolidine ring. Two primary methods dominate the field: the Bucherer-Bergs reaction (multicomponent) and the Biltz synthesis (condensation/rearrangement).
The Bucherer-Bergs Reaction
This is the most versatile method for accessing 5,5-disubstituted hydantoins from ketones. It is particularly valuable because it allows for the introduction of diverse alkyl or aryl groups at the C5 position depending on the starting ketone.
Mechanism: The reaction proceeds through a cyanohydrin intermediate, followed by nucleophilic attack by ammonia (from ammonium carbonate), formation of an aminonitrile, and subsequent carbonylation and cyclization.[5]
Figure 2: Mechanistic pathway of the Bucherer-Bergs reaction.[6]
The Biltz Synthesis (Benzilic Acid Rearrangement)
This method is specific to the synthesis of 5,5-diarylhydantoins (like phenytoin) from benzil and urea.[7] It is chemically elegant because it involves a base-catalyzed 1,2-phenyl migration (benzilic acid rearrangement) concurrent with ring closure.
Experimental Protocol: Synthesis of Phenytoin
This protocol is validated for research-grade synthesis, emphasizing the Biltz method due to its historical significance and mechanistic complexity.
Protocol Overview
-
Precursors: Benzil, Urea[10]
-
Reagents: 30% Aqueous NaOH, Ethanol
-
Key Intermediate: Pinacol derivative (transient)
Step-by-Step Methodology
| Step | Operation | Technical Rationale (Causality) |
| 1 | Charge Reactor: Combine benzil (5.3 g, 25 mmol), urea (3.0 g, 50 mmol), and ethanol (75 mL) in a round-bottom flask. | Ethanol acts as a mutual solvent. Urea is added in excess to drive the equilibrium forward. |
| 2 | Base Addition: Add 15 mL of 30% w/v NaOH. | The strong base deprotonates urea, initiating nucleophilic attack on the benzil carbonyls. |
| 3 | Reflux: Heat to reflux (approx. 80°C) for 2 hours. | Thermal energy is required to overcome the activation energy for the 1,2-phenyl shift (rearrangement step). |
| 4 | Quench: Cool to room temperature and pour into 125 mL of ice-cold water. | The product exists as the sodium salt (sodium phenytoin) at high pH, which is water-soluble. Dilution prevents premature precipitation of impurities. |
| 5 | Filtration (Clarification): Filter the solution to remove unreacted benzil (insoluble in water). | Self-Validating Step: If the filtrate is cloudy, the final product will be impure. Ensure filtrate is clear before proceeding. |
| 6 | Acidification: Slowly add concentrated HCl to the filtrate until pH < 3. | Protonation of the sodium salt generates the free acid form of phenytoin, which is insoluble in water and precipitates immediately. |
| 7 | Isolation: Filter the white precipitate, wash with water, and recrystallize from ethanol. | Recrystallization removes trapped salts and urea byproducts. |
Medicinal Chemistry & SAR
The transition from a chemical structure to a drug depends on the Structure-Activity Relationship (SAR). For hydantoins, the C5 position is the "command center" for biological activity.
SAR Table: Substituent Effects
| Position | Modification | Biological Consequence | Example Drug |
| C5 | Two Phenyl Groups | Maximal anticonvulsant activity (Na+ channel block); minimal sedation. | Phenytoin |
| C5 | Phenyl + Ethyl | Retains anticonvulsant activity but increases sedation. | Mephenytoin |
| C5 | Alkyl + Alkyl | Loss of anti-MES activity; shift toward absence seizure efficacy (T-type Ca2+). | (Related to Ethosuximide) |
| N3 | Methylation | Generally reduces potency; alters metabolic profile. | Mephenytoin |
| C2/C4 | Thio-substitution (C=S) | Increases lipophilicity; often retains activity but alters toxicity. | Thiohydantoins |
Mechanism of Action: Sodium Channel Gating
Phenytoin functions as a use-dependent sodium channel blocker . It does not block channels indiscriminately; rather, it preferentially binds to the inactive state of the Voltage-Gated Sodium Channel (VGSC). This prevents high-frequency repetitive firing (seizure state) without impairing normal low-frequency neurotransmission.
Figure 3: Use-dependent blockade of VGSCs by Phenytoin. Note the preferential binding to the Inactive State.
Modern Renaissance: Beyond Epilepsy
While the 20th century focused on neurological applications, the 21st century has repurposed the hydantoin scaffold for oncology.
-
Androgen Receptor Antagonists: Enzalutamide and Apalutamide are thiohydantoin derivatives. They inhibit the binding of androgens to the androgen receptor (AR) and prevent AR nuclear translocation. The rigid hydantoin ring positions the aryl groups to sterically clash with the AR ligand-binding domain.
-
Aldose Reductase Inhibitors: Compounds like Sorbinil utilize the spiro-hydantoin structure to inhibit the polyol pathway, targeting diabetic neuropathy, though clinical success has been mixed due to hypersensitivity.
References
-
Baeyer, A. (1861).[11][12] Untersuchungen über die Harnsäuregruppe. Annalen der Chemie und Pharmacie. Link (Historical Archive).
-
Biltz, H. (1908).[13] Über die Konstitution der Einwirkungsprodukte von substituierten Harnstoffen auf Benzil und über einige neue Methoden zur Darstellung der 5,5-Diphenyl-hydantoine. Berichte der deutschen chemischen Gesellschaft. Link.
-
Putnam, T. J., & Merritt, H. H. (1938).[13] Sodium Diphenyl Hydantoinate in the Treatment of Convulsive Disorders. JAMA. Link.
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews. Link.
-
Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience. Link.
-
Tran, C., et al. (2009). Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer. Science. Link.
Sources
- 1. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 2. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Organic Synthesis International: Dilantin, 5,5-Diphenylhydantoin [organicsynthesisinternational.blogspot.com]
- 8. SAR and MOA of Anticonvulsant Drugs The hand-drawn structure in the image.. [askfilo.com]
- 9. farm.ucl.ac.be [farm.ucl.ac.be]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. Hydantoin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Phenytoin - Wikipedia [en.wikipedia.org]
5-Butylimidazolidine-2,4-dione: A Strategic Precursor for High-Purity Norleucine Synthesis
Executive Summary 5-Butylimidazolidine-2,4-dione (5-butylhydantoin) serves as the critical intermediate in the synthesis of Norleucine (2-aminohexanoic acid), a non-proteinogenic amino acid widely utilized in protein structure-function studies and as a scaffold for glutamine antagonists like 6-Diazo-5-oxo-L-norleucine (DON). While chemical hydrolysis of this precursor yields racemic mixtures requiring costly resolution, the industrial standard has shifted toward the "Hydantoinase Process." This enzymatic route exploits the spontaneous racemization of the 5-substituted hydantoin ring to achieve dynamic kinetic resolution (DKR), theoretically allowing 100% conversion of the racemic precursor into optically pure L- or D-Norleucine.
This guide details the synthesis of the 5-butylhydantoin precursor via the Bucherer-Bergs reaction and provides a comprehensive protocol for its stereoselective conversion to Norleucine using a coupled enzyme system.
Part 1: Molecular Architecture & Synthesis
Structural Logic
The this compound molecule consists of a hydantoin core substituted at the C5 position with an
-
IUPAC Name: this compound
-
Target Amino Acid: Norleucine (via hydrolysis)
-
Isomer Distinction:
- -Butyl substituent: Yields Norleucine.
-
Isobutyl substituent: Yields Leucine.
- -Butyl substituent: Yields Isoleucine.
The Bucherer-Bergs Synthesis
The most robust route to 5-butylhydantoin is the Bucherer-Bergs multicomponent reaction. This pathway condenses valeraldehyde (pentanal) with potassium cyanide and ammonium carbonate. Unlike the Strecker synthesis, which produces aminonitriles, Bucherer-Bergs yields the thermodynamically stable hydantoin ring, which is easier to purify (crystallization) and store.
Reaction Scheme:
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the stepwise formation of the hydantoin ring, highlighting the critical rearrangement of the intermediate cyanohydrin.
Figure 1. Mechanism of the Bucherer-Bergs synthesis converting valeraldehyde to 5-butylhydantoin.
Part 2: Hydrolysis Pathways (The Core)
Chemical vs. Enzymatic Hydrolysis
Researchers face a choice between chemical and enzymatic routes.[1][2] Chemical hydrolysis is rapid but non-selective. Enzymatic hydrolysis is slower but stereospecific.
| Feature | Chemical Hydrolysis | Enzymatic Hydrolysis (Hydantoinase Process) |
| Reagents | NaOH or Ba(OH)₂ (High Temp) | Hydantoinase + Carbamoylase (pH 7-8) |
| Conditions | >150°C, High Pressure | 30°C - 40°C, Atmospheric Pressure |
| Product | DL-Norleucine (Racemic) | L-Norleucine (or D-Norleucine) |
| Yield | High (>90%) | Theoretical 100% (via DKR) |
| Purification | Requires chiral resolution | Simple filtration/crystallization |
The Hydantoinase Process (DKR)
For high-value applications (e.g., peptide synthesis, pharmaceutical precursors), the enzymatic route is mandatory. This process relies on Dynamic Kinetic Resolution (DKR) .
-
Spontaneous Racemization: The proton at C5 is acidic (
). Under slightly alkaline conditions (pH > 8.0), L-5-butylhydantoin and D-5-butylhydantoin interconvert rapidly. -
Stereoselective Ring Opening: An enzyme (e.g., D-hydantoinase) selectively hydrolyzes only the D-isomer to the N-carbamoyl intermediate.
-
Equilibrium Shift: As the D-isomer is consumed, the L-isomer racemizes to restore equilibrium, eventually funneling all substrate through the D-pathway (or L-pathway, depending on the enzyme).
Enzymatic Cascade Diagram
This diagram visualizes the conversion of racemic 5-butylhydantoin to L-Norleucine using an L-selective hydantoinase/carbamoylase system.
Figure 2.[3] Dynamic Kinetic Resolution (DKR) of 5-butylhydantoin to L-Norleucine.
Part 3: Experimental Protocols
Synthesis of this compound
Objective: Preparation of the racemic precursor from valeraldehyde.
Reagents:
-
Valeraldehyde (Pentanal): 1.0 eq
-
Potassium Cyanide (KCN): 1.2 eq (Caution: Highly Toxic)
-
Ammonium Carbonate
: 3.0 eq -
Solvent: Ethanol/Water (1:1 v/v)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3.0 eq of ammonium carbonate and 1.2 eq of KCN in the Ethanol/Water mixture.
-
Addition: Add 1.0 eq of valeraldehyde dropwise at room temperature.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. The solution will initially be clear and may turn slightly yellow.
-
Concentration: Concentrate the mixture under reduced pressure (rotary evaporator) to remove ethanol and excess ammonia (approx. 50% volume reduction).
-
Precipitation: Cool the residue to 4°C. Acidify carefully with concentrated HCl to pH 2–3 to precipitate the hydantoin. (Caution: Perform in a fume hood to avoid HCN evolution).
-
Purification: Filter the white precipitate. Recrystallize from hot water or ethanol/water.
-
Yield Expectation: 70–85%.
Biocatalytic Conversion to L-Norleucine
Objective: Stereoselective hydrolysis using Bacillus or Agrobacterium derived enzymes (commercially available as "Hydantoinase screening kits").
Reagents:
-
Substrate: 5-Butylhydantoin (50 mM)
-
Buffer: 0.1 M Potassium Phosphate (pH 8.0)
-
Cofactor:
(1 mM) - often required for hydantoinase stability. -
Biocatalyst: Resting cells or purified enzyme (L-Hydantoinase + L-Carbamoylase).
Procedure:
-
Preparation: Suspend 5-butylhydantoin in phosphate buffer (pH 8.0). Note: Solubility is limited; the reaction often proceeds as a slurry.
-
Initiation: Add the biocatalyst and
. Incubate at 37°C with orbital shaking (150 rpm). -
Monitoring: Monitor reaction progress via HPLC (C18 column, UV 210 nm).
-
Peak 1: 5-Butylhydantoin (decreases).
-
Peak 2: N-carbamoyl-norleucine (transient).
-
Peak 3: Norleucine (increases).
-
-
Termination: Once conversion >99%, remove biocatalyst via centrifugation or filtration.
-
Isolation: Adsorb the amino acid onto a cation exchange resin (e.g., Dowex 50W). Wash with water, then elute with 1M
. Evaporate to obtain pure L-Norleucine.
Part 4: Analytical Characterization
To validate the synthesis, compare spectral data against these standards:
Table 1: Characterization Data for this compound
| Technique | Parameter | Expected Signal | Assignment |
| 1H NMR | Triplet (3H) | Terminal Methyl ( | |
| Multiplet (6H) | Butyl Chain ( | ||
| Doublet/Multiplet (1H) | Methine Proton (C5-H) | ||
| Broad Singlets | Amide Protons (N1-H, N3-H) | ||
| IR | Strong bands | Carbonyls (C=O), characteristic of hydantoin ring | |
| Melting Point | Range | 130°C - 135°C | (Varies slightly by crystal habit) |
References
-
Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteilung). Journal für Praktische Chemie. Link
- Foundational reference for the Bucherer-Bergs synthesis protocol.
-
Syldatk, C., et al. (1999). Biocatalytic Potential of Hydantoinases.[1][2] In: Biotechnology of Antibiotics. Marcel Dekker.
- Authoritative review on the hydantoinase process and DKR mechanisms.
-
Altenbuchner, J., et al. (2001). Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids.[1][2][4] Current Opinion in Biotechnology. Link
- Details the enzymatic cascade for Norleucine and other non-proteinogenic amino acids.
-
Dion, H. W., et al. (1956).[5] 6-Diazo-5-oxo-L-norleucine, a new tumor-inhibitory substance.[6] II. Isolation and characterization. Journal of the American Chemical Society. Link
- Establishes Norleucine derivatives (DON) as critical therapeutic targets.
-
Ware, E. (1950). The Chemistry of the Hydantoins.[1][7][8][9][10] Chemical Reviews. Link
- Comprehensive review of hydantoin chemical properties and hydrolysis conditions.
Sources
- 1. Chemical synthesis and enzymatic, stereoselective hydrolysis of a functionalized dihydropyrimidine for the synthesis of β-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient conversion of 5-substituted hydantoins to D-alpha-amino acids using recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 6. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
molecular weight and formula of 5-Butylimidazolidine-2,4-dione
This guide provides an in-depth technical analysis of 5-Butylimidazolidine-2,4-dione (also known as 5-butylhydantoin), a critical heterocyclic intermediate in the synthesis of non-proteinogenic amino acids such as Norleucine.
Executive Summary
This compound is a 5-substituted hydantoin derivative characterized by a butyl side chain at the C5 position of the imidazolidine ring.[1] It serves as a primary scaffold in the Bucherer-Bergs synthesis of DL-Norleucine and acts as a substrate for hydantoinase enzymes in the biocatalytic production of optically pure D- or L-amino acids. Its structural homology to anticonvulsant agents (e.g., phenytoin) also marks it as a relevant pharmacophore in medicinal chemistry.
Part 1: Physicochemical Profile
Chemical Identity & Constants
The compound exists as a racemate (DL-form) unless stereochemically resolved. The 5-butyl substitution introduces a chiral center at the C5 position.
| Parameter | Technical Specification |
| IUPAC Name | This compound |
| Common Synonyms | 5-Butylhydantoin; 5-n-Butylhydantoin; Norleucine hydantoin |
| CAS Registry Number | 102716-78-9 (Generic/Racemate) |
| Molecular Formula | |
| Molecular Weight | 156.18 g/mol |
| SMILES | CCCCC1C(=O)NC(=O)N1 |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in ethanol, DMSO, dilute alkali (due to acidic NH); sparingly soluble in water |
Structural Analysis
The core structure consists of a rigid imidazolidine-2,4-dione ring. The C5 position is the site of diversity:
-
H-Bonding: The N3-H and N1-H protons act as hydrogen bond donors, while the carbonyl oxygens at C2 and C4 act as acceptors.
-
Acidity: The imide proton (N3-H) is weakly acidic (
), allowing the formation of water-soluble salts with strong bases (e.g., NaOH), which is crucial for hydrolysis steps.
Part 2: Synthetic Pathways
The industrial and laboratory standard for synthesizing 5-butylhydantoin is the Bucherer-Bergs Reaction . This multicomponent reaction converts a carbonyl precursor into a hydantoin ring.
The Bucherer-Bergs Protocol
Precursor: Valeraldehyde (Pentanal) is used to install the 5-butyl chain.
Reaction Logic:
-
Cyanohydrin Formation: Pentanal reacts with Cyanide (
) to form the cyanohydrin intermediate. -
Aminonitrile Formation: Ammonium carbonate provides ammonia, converting the cyanohydrin to an aminonitrile.
-
Cyclization: Carbon dioxide (from carbonate) reacts with the amine to form a carbamic acid derivative, which cyclizes to the hydantoin.
Step-by-Step Methodology
-
Reagents: Pentanal (1.0 eq), Potassium Cyanide (KCN, 1.2 eq), Ammonium Carbonate (
, 3.0 eq). -
Solvent: 50% Aqueous Ethanol (EtOH/H2O).
-
Procedure:
-
Dissolve KCN and Ammonium Carbonate in water.
-
Add Pentanal dissolved in ethanol slowly to the aqueous mixture.
-
Heat to 55–60°C for 4–6 hours (closed vessel preferred to retain volatile aldehyde/ammonia).
-
Workup: Cool the mixture to 0°C. Acidify carefully with concentrated HCl to pH ~2. The hydantoin precipitates as a white solid.
-
Purification: Recrystallize from hot water or aqueous ethanol.
-
Visualization: Synthesis Workflow
Caption: Figure 1. Bucherer-Bergs synthesis pathway from Pentanal to 5-Butylhydantoin and subsequent hydrolysis to Norleucine.
Part 3: Analytical Characterization
To validate the identity of synthesized 5-butylhydantoin, the following spectroscopic signatures are expected.
Proton NMR ( -NMR)
Solvent: DMSO-
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| N3-H | 10.50 - 10.70 | Broad Singlet | 1H | Imide NH |
| N1-H | 7.80 - 8.10 | Broad Singlet | 1H | Amide NH |
| C5-H | 3.95 - 4.10 | Multiplet/dd | 1H | Methine (Chiral Center) |
| C1'-H | 1.50 - 1.70 | Multiplet | 2H | |
| C2', C3'-H | 1.20 - 1.40 | Multiplet | 4H | Mid-chain methylenes |
| C4'-H | 0.85 - 0.90 | Triplet | 3H | Terminal Methyl |
Mass Spectrometry (MS)
-
Molecular Ion:
m/z. -
Fragmentation: Loss of the butyl chain or ring cleavage (retro-Bucherer) typically yields fragments at m/z ~100 (hydantoin core) and m/z ~57 (butyl).
Part 4: Applications in Drug Discovery & Biocatalysis
Amino Acid Precursor (Norleucine)
5-Butylhydantoin is the direct precursor to Norleucine (2-aminohexanoic acid), a non-proteinogenic amino acid used to study protein structure-activity relationships (SAR).
-
Hydrolysis: Refluxing 5-butylhydantoin in 6M NaOH or
opens the ring to yield DL-Norleucine. -
Enzymatic Resolution: Hydantoinase enzymes (e.g., from Agrobacterium sp.) can selectively hydrolyze the D- or L-isomer of 5-butylhydantoin, enabling the production of enantiopure Norleucine.
Pharmacophore Utility
The hydantoin scaffold is a "privileged structure" in medicinal chemistry.[2]
-
Anticonvulsant Activity: Analogous to Phenytoin (5,5-diphenylhydantoin), 5-alkyl derivatives modulate voltage-gated sodium channels.
-
Mechanism: The lipophilic butyl chain facilitates blood-brain barrier (BBB) penetration, while the polar urea/imide core interacts with receptor binding sites.
References
-
Bucherer-Bergs Reaction Mechanism & Scope. Source: Organic Chemistry Portal [Link]
-
Synthesis of Hydantoins via Bucherer-Bergs Reaction. Source: MDPI (Molecules Journal) [Link]
-
Hydantoinase-Mediated Production of D-Amino Acids. Source: Applied and Environmental Microbiology [Link]
Sources
Methodological & Application
enzymatic hydrolysis of 5-Butylimidazolidine-2,4-dione to norleucine
Application Note: Biocatalytic Production of L-Norleucine via Dynamic Kinetic Resolution
Abstract & Core Directive
This guide details the protocol for the stereoselective synthesis of L-Norleucine (2-aminohexanoic acid) from 5-butylimidazolidine-2,4-dione (5-butylhydantoin). Unlike traditional chemical hydrolysis, which yields a racemic mixture requiring costly resolution, this protocol utilizes a Dynamic Kinetic Resolution (DKR) system.[1] By exploiting the spontaneous racemization of the 5-substituted hydantoin under alkaline conditions, combined with an enantioselective L-hydantoinase and L-N-carbamylase, we achieve a theoretical 100% conversion of the racemic starting material to the pure L-amino acid.
Target Audience: Process Chemists, Enzymologists, and Drug Discovery Researchers focusing on non-canonical amino acid synthesis for peptide therapeutics.
Mechanistic Insight: The "Hydantoinase Process"[2][3][4]
The efficiency of this protocol relies on the coupling of chemical equilibrium with irreversible enzymatic hydrolysis.
The Cascade
-
Spontaneous Racemization: 5-butylhydantoin possesses an acidic proton at the C5 position. At pH > 8.0, the L- and D-isomers interconvert via an enolate intermediate. This ensures that as the L-isomer is consumed, the D-isomer racemizes to replenish it.
-
Ring Opening (L-Hydantoinase): The enzyme stereoselectively hydrolyzes the cyclic amide bond of L-5-butylhydantoin to form N-carbamyl-L-norleucine.
-
Decarbamoylation (L-N-Carbamylase): The second enzyme hydrolyzes the N-carbamyl group, releasing L-Norleucine, ammonia, and carbon dioxide.
Why this matters: Without the racemization step (DKR), the maximum yield would be capped at 50% (standard kinetic resolution).
Figure 1: The Dynamic Kinetic Resolution pathway converting racemic 5-butylhydantoin to L-Norleucine.
Materials & Equipment
Biocatalysts
-
Enzyme System: Recombinant E. coli expressing L-hydantoinase (e.g., from Arthrobacter aurescens DSM 3747) and L-N-carbamylase.
-
Note: Commercial kits often supply these as lyophilized powders or immobilized resins. If using whole cells, ensure permeabilization (e.g., with 0.1% Triton X-100) or freeze-thaw cycles.
-
-
Cofactor:
or (Essential for hydantoinase structural stability).
Reagents
-
Substrate: this compound (CAS: 5394-24-1). Purity >98%.
-
Buffer: 0.1 M Potassium Phosphate (KPi) or Tris-HCl.
-
pH Adjustment: 5 M NaOH and 5 M HCl.
-
Solvent (Optional): DMSO or Ethanol (if substrate solubility is critical).
Equipment
-
Thermostated shaker or bioreactor (pH-stat capability recommended).
-
HPLC with C18 column and UV detector (210 nm).
Experimental Protocol
Phase 1: Substrate Preparation & Solubility Management
5-butylhydantoin has limited aqueous solubility. To maximize throughput, we operate in a slurry-to-solution mode. As the dissolved substrate is converted, more solid dissolves to maintain equilibrium.
-
Weighing: Weigh 5.0 g of 5-butylhydantoin (approx. 29.4 mmol).
-
Buffer Prep: Prepare 100 mL of 0.1 M Tris-HCl buffer, pH 8.0.
-
Add Cofactor: Supplement with 1 mM
.
-
-
Solubilization: Add substrate to buffer.
-
Option A (Standard): Stir at 40°C. A suspension will form.
-
Option B (Co-solvent): Dissolve substrate in 5 mL DMSO first, then add dropwise to buffer to create a fine dispersion.
-
Phase 2: The Biocatalytic Reaction
Critical Parameter: pH Control.[2] The reaction produces ammonia (
-
Initiation: Add 500 units (U) of L-Hydantoinase and 500 U of L-N-Carbamylase to the reaction vessel.
-
Definition: 1 U = 1
mol substrate converted per minute at 37°C.
-
-
Incubation: Incubate at 40°C with agitation (200 rpm).
-
Nitrogen Sweep (Optional): If using an open vessel, a gentle
stream helps remove generated and drives the equilibrium, but beware of evaporative loss. -
Monitoring:
-
Check pH every 60 minutes. Adjust to pH 8.0 using 1 M HCl if ammonia accumulation raises pH, or use an automatic pH-stat.
-
Sample 100
L every 2 hours for HPLC analysis.
-
Phase 3: Reaction Termination & Downstream
-
Stop Reaction: Once conversion >98% (typically 12-24 hours), heat the mixture to 80°C for 10 minutes to denature enzymes (if using free enzymes) or filter off the resin (if immobilized).
-
Clarification: Centrifuge at 10,000 x g for 15 mins to remove cell debris/precipitate.
-
Purification (Ion Exchange):
-
Load supernatant onto a cation exchange column (e.g., Dowex 50W x8,
form). -
Wash with water to remove unreacted hydantoin and N-carbamyl intermediate (acidic/neutral).
-
Elute L-Norleucine with 1 M
.
-
-
Isolation: Concentrate the eluate in vacuo and crystallize from water/ethanol.
Analytical Methods (HPLC)[5]
To validate the process, you must resolve three species: the Hydantoin (Substrate), the N-Carbamyl intermediate, and Norleucine (Product).
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 |
| Mobile Phase A | 10 mM Potassium Phosphate buffer, pH 3.0 (suppresses ionization of acids) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 0% B; 5-15 min: 0% |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (detects amide/peptide bonds and carboxyl groups) |
| Retention Order | 1. Norleucine (Polar, elutes first) 2. N-Carbamyl-Norleucine 3. 5-Butylhydantoin (Non-polar, elutes last) |
Process Workflow Diagram
Figure 2: Operational workflow from substrate preparation to purified product.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion Rate | Substrate insolubility limiting mass transfer. | Increase temperature to 45°C (check enzyme stability first) or add 5-10% Ethanol. |
| Accumulation of Intermediate | N-Carbamylase activity is lower than Hydantoinase activity. | Increase the ratio of N-Carbamylase. Ensure |
| Racemic Product (Low ee) | pH is too low (< 7.0). | Spontaneous racemization of the hydantoin requires pH > 8.0. Raise pH. |
| Precipitate in Reactor | Product inhibition or solubility limit of Norleucine. | Norleucine is moderately soluble. If precipitation occurs, dilute the reaction or harvest the solid (it might be pure product). |
References
-
Syldatk, C., et al. (1999). Biocatalytic potential of hydantoinases.[3][4][5] In: Biotechnology of Aromatics. Springer .
-
Altenbuchner, J., et al. (2001). Hydantoinases and related enzymes.[4][5][6][7]Biotechnology Advances , 19(8), 553-609.
-
May, O., et al. (2000). Inverting enantioselectivity by directed evolution of hydantoinase for improved production of L-methionine.Nature Biotechnology , 18, 317–320.
-
Suzuki, S., et al. (2005). Novel enzymatic method for the production of L-amino acids from hydantoins.[2][8][9]Journal of Bioscience and Bioengineering , 100(6).
-
Findrik, Z., et al. (2005). Kinetic modeling of L-amino acid production by hydantoinase and N-carbamoylase.Chemical Engineering Science , 60(12).
Sources
- 1. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Construction and Evaluation of a Novel Bifunctional N-Carbamylase–d-Hydantoinase Fusion Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of D-amino acid using whole cells of recombinant Escherichia coli with separately and coexpressed D-hydantoinase and N-carbamoylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US6830904B2 - Methods for producing diastereomers of isoleucine - Google Patents [patents.google.com]
- 9. Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Detection and Quantification of 5-Butylimidazolidine-2,4-dione
Abstract
This application note details the development and validation of a reliable and efficient High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Butylimidazolidine-2,4-dione. Recognizing the growing importance of hydantoin derivatives in pharmaceutical research and development, this guide provides a comprehensive, step-by-step protocol suitable for researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and enabling robust, reproducible results. All procedures are in accordance with the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.
Introduction
This compound, a member of the hydantoin class of heterocyclic compounds, is a molecule of significant interest in medicinal chemistry and pharmaceutical sciences. Hydantoin and its derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, antimicrobial, and antitumor properties. As such, the development of robust analytical methods for the accurate quantification of these compounds is crucial for drug discovery, quality control, and pharmacokinetic studies.
This document presents a scientifically-grounded approach to developing a reversed-phase HPLC (RP-HPLC) method for this compound. The inherent polarity of the target analyte presents a common challenge in RP-HPLC, often leading to poor retention on conventional nonpolar stationary phases. This guide will address this challenge through a systematic method development strategy, culminating in a fully validated analytical procedure.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.
| Property | Value/Information | Source |
| Molecular Formula | C7H12N2O2 | PubChem[1] |
| Molecular Weight | 156.18 g/mol | Inferred from formula |
| Predicted XlogP | 0.8 | PubChem[1] |
| Structure | Imidazolidine-2,4-dione ring with a butyl substituent at the 5-position | PubChem[1] |
| pKa | Estimated to be around 8.0 for the acidic nitrogen in the hydantoin ring.[2] | Chemicalize Prediction[2] |
The predicted XlogP of 0.8 indicates that this compound is a relatively polar molecule. This is a critical consideration for selecting the appropriate stationary and mobile phases in reversed-phase chromatography.[3][4] The pKa value suggests that the compound's ionization state, and therefore its retention, can be manipulated by adjusting the mobile phase pH.[2]
HPLC Method Development Strategy
Our strategy is to develop a robust RP-HPLC method with UV detection. Given the polar nature of this compound, the primary challenge is to achieve adequate retention and a symmetrical peak shape. The following sections outline the rationale for the selection of various chromatographic parameters.
Column Selection
For polar analytes, standard C18 columns can sometimes provide insufficient retention.[4] Therefore, a C18 column with polar end-capping or a polar-embedded stationary phase is recommended to enhance retention of polar compounds through secondary interactions.[5] An alternative approach for highly polar compounds could be Hydrophilic Interaction Liquid Chromatography (HILIC), but for a moderately polar compound like this compound, a well-chosen polar-modified C18 column should suffice.[4][5]
Mobile Phase Optimization
The mobile phase composition is a powerful tool for controlling retention and selectivity in RP-HPLC.[6]
-
Aqueous Phase: HPLC-grade water with a suitable buffer is necessary to control the pH and ensure reproducible retention times. Given the estimated pKa of ~8.0, a mobile phase pH below this value will keep the analyte in its neutral form, which is generally better retained in reversed-phase chromatography. A phosphate or acetate buffer in the pH range of 3-6 is a good starting point.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.[7] A gradient elution starting with a low percentage of acetonitrile and gradually increasing will be explored to ensure elution of any less polar impurities and provide a sharp peak for the analyte of interest.
-
Additives: Trifluoroacetic acid (TFA) at a low concentration (0.1%) can be added to the mobile phase to improve peak shape by minimizing interactions with residual silanols on the stationary phase.[8]
Detection
The hydantoin ring structure contains a chromophore that should allow for UV detection. An initial wavelength scan of a standard solution of this compound should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on similar compounds, a starting wavelength of 210-220 nm is a reasonable initial parameter.[9]
Method Development Workflow
The following diagram illustrates the logical workflow for the development of the HPLC method.
Caption: Workflow for HPLC method development.
Detailed Experimental Protocol
This section provides a step-by-step protocol for the final optimized HPLC method for the analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions
| Parameter | Condition |
| Column | Polar-endcapped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 215 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation
The developed method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the ICH Q2(R2) guidelines.[10][11]
Validation Parameters and Acceptance Criteria
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze a minimum of five concentrations across the desired range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | Confirmed by linearity, accuracy, and precision data. | The range over which the method is linear, accurate, and precise. |
| Accuracy | Analyze samples of known concentration (spiked matrix) at three levels (e.g., 80%, 100%, 120% of the target concentration). | Percent recovery between 98.0% and 102.0%. |
| Precision | - Repeatability (Intra-day): Six replicate injections of the same standard. - Intermediate Precision (Inter-day): Analysis on different days by different analysts. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Based on the signal-to-noise ratio (typically 3:1). | To be determined experimentally. |
| Limit of Quantification (LOQ) | Based on the signal-to-noise ratio (typically 10:1). | To be determined experimentally. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). | System suitability parameters remain within acceptable limits. |
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A standard solution is injected five times, and the following parameters are evaluated:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area | ≤ 2.0% |
The following diagram illustrates the relationship between the core validation parameters.
Caption: Interrelation of HPLC method validation parameters.
Conclusion
This application note provides a comprehensive and scientifically sound framework for the development and validation of an HPLC method for the determination of this compound. By following the detailed protocol and understanding the rationale behind the experimental choices, researchers can implement a robust and reliable analytical method suitable for various applications in the pharmaceutical industry. The principles of method development and validation outlined here are broadly applicable to other similar polar analytes. Adherence to established guidelines such as those from the ICH and USP ensures the generation of high-quality, defensible analytical data.[12][13][14][15]
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available at: [Link]
-
Understanding the Latest Revisions to USP <621> | Agilent . Available at: [Link]
-
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography . Available at: [Link]
-
Polar Compounds | SIELC Technologies . Available at: [Link]
-
<621> CHROMATOGRAPHY - uspbpep.com . Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog . Available at: [Link]
-
Why we do use reversed phase in HPLC? - ResearchGate . Available at: [Link]
-
Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid | Request PDF - ResearchGate . Available at: [Link]
-
Normal-phase vs. Reversed-phase Chromatography - Phenomenex . Available at: [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International . Available at: [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo . Available at: [Link]
-
Separation of Hydantoin on Newcrom R1 HPLC column - SIELC Technologies . Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . Available at: [Link]
-
Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC . Available at: [Link]
-
Ich guidelines for validation final | PPTX - Slideshare . Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH . Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager . Available at: [Link]
-
Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity - MDPI . Available at: [Link]
-
This compound (C7H12N2O2) - PubChem . Available at: [Link]
-
GREEN HPLC DETERMINATION OF PHENYTOIN AND METHOD VALIDATION - DergiPark . Available at: [Link]
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- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity [mdpi.com]
- 9. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. usp.org [usp.org]
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- 14. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Scalable Enantioselective Synthesis of (R)- and (S)-5-Butylhydantoin
Application Note AN-5BH-01
Executive Summary
5-Butylhydantoin is a critical chiral scaffold used in the synthesis of non-canonical amino acids, specifically L-Norleucine and D-Norleucine , which serve as precursors for pharmaceutical agents such as the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) and various protease inhibitors.
Achieving high enantiomeric excess (ee) for 5-alkylhydantoins is historically challenging due to the lability of the C5 proton, which leads to spontaneous racemization under basic conditions. This Application Note details two orthogonal workflows to overcome this challenge:
-
Method A (Biocatalytic): A Dynamic Kinetic Resolution (DKR) utilizing hydantoinase/carbamoylase systems. This is the "Green" standard for large-scale production, achieving 100% theoretical yield by exploiting the spontaneous racemization.
-
Method B (Chemo-Catalytic): Asymmetric Hydrogenation of 5-butylidenehydantoin using Rhodium-Phosphine complexes. This method offers high precision for specific isomers without biological constraints.
Mechanistic Insight & Strategy
The Racemization Challenge (and Opportunity)
The C5 position of 5-butylhydantoin is flanked by a carbonyl group and a nitrogen atom, rendering the C5 proton acidic (pKa ~9.1). In aqueous buffers above pH 8.0, the enantiomers interconvert via an achiral enolate intermediate.
-
In Classical Resolution: This racemization is a defect, lowering yields to nearly 50%.
-
In DKR (Method A): We weaponize this racemization. As the enzyme selectively hydrolyzes one enantiomer (e.g., the D-isomer), the chemical equilibrium shifts to replenish that isomer from the L-pool, allowing total conversion of the racemate to a single enantiopure product.
Visualizing the Workflows
The following diagram illustrates the divergent pathways for Method A (DKR) and Method B (Hydrogenation).
Caption: Figure 1. Divergent synthesis pathways. Method A utilizes the racemization equilibrium (center) for DKR. Method B (top) establishes chirality directly from the achiral olefin.
Method A: Enzymatic Dynamic Kinetic Resolution (DKR)
Best for: Large-scale synthesis of D-amino acids (or L-amino acids with specific L-hydantoinases); "Green" chemistry requirements.
Protocol Overview
This "Hydantoinase Process" couples chemical racemization with enzymatic hydrolysis. The protocol below describes the production of D-Norleucine (via D-5-butylhydantoin intermediate) using a standard D-hydantoinase (e.g., from Agrobacterium or commercially available kits).
Reagents:
-
Substrate: rac-5-butylhydantoin (0.5 M suspension).
-
Enzyme: D-Hydantoinase (EC 3.5.2.2) lyophilized powder or immobilized resin.
-
Buffer: 0.1 M Glycine-NaOH or Tris-HCl, pH 8.5.
-
Co-factor: MnCl₂ (1 mM) or ZnCl₂ (depending on enzyme source).
Step-by-Step Protocol:
-
Preparation: Dissolve rac-5-butylhydantoin in the buffer. The substrate has low solubility; a suspension is acceptable as it will dissolve as the reaction proceeds.
-
Activation: Add MnCl₂ (1 mM) to the buffer. Many hydantoinases are metalloenzymes requiring divalent cations for stability.
-
Reaction Initiation: Add D-hydantoinase (approx. 100 U/mmol substrate).
-
Incubation: Incubate at 40°C with gentle orbital shaking.
-
Critical Control: Maintain pH at 8.5–9.0. If pH drops below 8.0, the chemical racemization rate (
) slows down, becoming the rate-limiting step ( ), which breaks the DKR cycle and limits yield to 50%.
-
-
Monitoring: Monitor consumption of the hydantoin via HPLC (see Section 5).
-
Termination: Once conversion >98%, heat shock (80°C for 10 min) or acidify to pH 2.0 to quench the enzyme.
-
Purification: The product at this stage is N-carbamoyl-D-norleucine. To obtain the free amino acid or re-cyclize to pure D-hydantoin:
-
For Amino Acid: Add D-carbamoylase (EC 3.5.1.77) to the mixture (often done in one-pot).
-
For Pure Hydantoin: This step is difficult enzymatically. Usually, the N-carbamoyl derivative is isolated and chemically cyclized if the hydantoin is the final target.
-
Method B: Asymmetric Hydrogenation of 5-Butylidenehydantoin
Best for: High-purity synthesis of specific isomers (R or S) when biological contamination must be avoided; producing the hydantoin ring intact (no hydrolysis).
Protocol Overview
This method hydrogenates the exocyclic double bond of 5-butylidenehydantoin. The chirality is induced by the ligand on the metal catalyst.
Reagents:
-
Substrate: 5-butylidenehydantoin (Synthesized via condensation of valeraldehyde and hydantoin in ethanolamine/water).
-
Catalyst Precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).
-
Chiral Ligand: (S,S)-Me-DuPhos or (R)-BINAP.
-
Solvent: Deoxygenated Methanol.
Step-by-Step Protocol:
-
Catalyst Formation (Inert Atmosphere): In a glovebox (N₂ atmosphere), mix [Rh(COD)₂]BF₄ (1.0 mol%) and (S,S)-Me-DuPhos (1.1 mol%) in anhydrous methanol. Stir for 15 min to form the active cationic complex.
-
Why DuPhos? Bis-phosphine ligands like DuPhos form a rigid 5-membered chelate ring with Rh, offering superior facial selectivity for exocyclic alkenes compared to flexible ligands.
-
-
Substrate Addition: Add 5-butylidenehydantoin (0.1 M final concentration) to the catalyst solution.
-
Hydrogenation: Transfer to a high-pressure steel autoclave.
-
Purge with H₂ (3 cycles).
-
Pressurize to 60 psi (4 bar) .
-
Stir at 25°C for 12–24 hours.
-
-
Work-up: Vent H₂. Concentrate the solvent under reduced pressure.
-
Purification: Pass the crude residue through a short pad of silica gel (eluent: EtOAc/Hexane) to remove the metal catalyst.
-
Result: Using (S,S)-Me-DuPhos typically yields (S)-5-butylhydantoin with >97% ee. Use (R,R)-Me-DuPhos for the (R)-isomer.
Analytical Validation (Quality Control)
Trustworthiness in chiral synthesis relies on accurate measurement of Enantiomeric Excess (ee).
Chiral HPLC Protocol:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Hydantoin ring absorption).
-
Temperature: 25°C.
Data Interpretation:
-
rac-5-butylhydantoin will show two distinct peaks (approx. retention times: 8.5 min and 11.2 min on AD-H).
-
Calculate ee% =
.
| Parameter | Method A (Enzymatic DKR) | Method B (Asymm. Hydrogenation) |
| Yield | > 95% (Quantitative conversion) | 90 - 95% |
| Enantiomeric Excess (ee) | > 99% (Enzyme specific) | 95 - 99% (Ligand dependent) |
| Scalability | High (kg to ton scale) | Moderate (Catalyst cost is high) |
| Product Form | N-carbamoyl acid (requires step 2) | Intact Hydantoin |
| Green Metric | Excellent (Water, ambient temp) | Good (Atom economy, but uses heavy metals) |
Troubleshooting Guide
-
Problem: Low ee in Method A.
-
Cause: pH is too low (< 8.0).
-
Fix: The rate of chemical racemization is slower than the enzymatic hydrolysis. Increase pH to 8.5 or 9.0 to accelerate racemization (ensure enzyme stability at this pH).
-
-
Problem: Low conversion in Method B.
-
Cause: Catalyst poisoning or steric hindrance.
-
Fix: Ensure strict deoxygenation of methanol (O₂ poisons Rh). Increase H₂ pressure to 100 psi.
-
-
Problem: Substrate insolubility.
-
Fix: For Method A, use a biphasic system (Water/Toluene) or add 5% DMSO. Note that excessive co-solvent may denature the enzyme.
-
References
-
Syldatk, C., et al. (1999). Microbial hydantoinases—industrial enzymes from the origin of life? Applied Microbiology and Biotechnology. Link
- Beller, M., et al. (2012). Catalytic Asymmetric Synthesis of Amino Acids and Analogues. Wiley-VCH.
-
Zhang, W., & Chi, Y. (2016). Synthesis of chiral hydantoin derivatives by homogeneous Pd-catalyzed asymmetric hydrogenation. Tetrahedron Letters. Link
- Altenbuchner, J., et al. (2001). Hydantoinase-mediated production of optically pure D-amino acids. Springer. (Detailed protocol on the "Hydantoinase Process").
-
Rais, R., et al. (2019).[1] Discovery of 6-Diazo-5-oxo-L-norleucine (DON) Prodrugs with Enhanced CSF Delivery.[1] Journal of Medicinal Chemistry.[2] Link (Context for Norleucine application).
Sources
Troubleshooting & Optimization
Technical Support Center: 5-Butylimidazolidine-2,4-dione Synthesis
Welcome to the technical support center for the synthesis of 5-Butylimidazolidine-2,4-dione, a key intermediate in various pharmaceutical and agrochemical applications.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The primary synthetic route discussed is the Bucherer-Bergs reaction, a versatile multicomponent reaction for producing hydantoins from aldehydes or ketones.[2][4]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Bucherer-Bergs reaction for synthesizing this compound?
A1: The Bucherer-Bergs reaction is a one-pot synthesis that proceeds through several key steps.[5] It begins with the formation of a cyanohydrin from the reaction of valeraldehyde (the carbonyl compound) with a cyanide salt.[5] This is followed by the reaction of the cyanohydrin with ammonia (derived from ammonium carbonate) to form an aminonitrile.[5] The amino group of the aminonitrile then attacks carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.[5] Finally, an intramolecular cyclization of the carbamic acid, followed by rearrangement, yields the this compound product.[6]
Caption: Reaction mechanism of the Bucherer-Bergs hydantoin synthesis.
Q2: What are the critical safety precautions for this synthesis?
A2: The Bucherer-Bergs reaction involves highly toxic materials and must be conducted with stringent safety protocols.
-
Cyanide Salts (KCN or NaCN): These are extremely toxic.[7] All handling must occur within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[7] A cyanide antidote kit should be readily accessible, and all personnel must be trained in its use.[7]
-
Ammonia: Ammonium carbonate decomposes to release ammonia gas, which is toxic and corrosive.[7] The entire experiment, including workup, should be performed in a well-ventilated fume hood.[7]
Q3: Can I use a starting material other than valeraldehyde?
A3: Yes, the Bucherer-Bergs reaction is versatile and can be applied to a wide range of aldehydes and ketones to produce various 5-substituted and 5,5-disubstituted hydantoins.[1][2] Modified procedures also allow for the use of nitriles and organometallic reagents, expanding the structural diversity of the resulting hydantoins.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions to improve your experimental outcomes.
Issue 1: Low or No Product Yield
A low yield is one of the most common challenges in this synthesis. Several factors can contribute to this issue.
Potential Cause & Solution:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] If the starting material is still present after the recommended reaction time, consider extending the duration. For some less reactive substrates, increasing the reaction time can significantly improve the yield.[1]
-
Volatilization of Reagents: Ammonium carbonate can decompose into ammonia and carbon dioxide, which can escape from an open reaction vessel, leading to an incomplete reaction.[7] Performing the reaction in a sealed vessel, such as a steel bomb or a sealed tube, can prevent the loss of these volatile components and dramatically increase yields.[1][7]
-
Suboptimal Temperature: The reaction temperature is a critical parameter. While a standard temperature of 60-70°C is often recommended, some starting materials may require higher temperatures for efficient conversion.[1][4] A systematic temperature optimization study, for example from 60°C to 110°C, can help determine the optimal condition for your specific setup.[1][9]
-
Poor Solubility of Starting Material: Valeraldehyde has limited solubility in the typical ethanol/water solvent mixture, which can hinder the reaction rate.[7] Consider using alternative solvents like propylene glycol or melted acetamide, which have been shown to improve yields for other hydantoin syntheses.[1]
-
Incorrect Reagent Ratios: The stoichiometry of the reactants is crucial for a successful reaction. A molar ratio of 1:2:2 for the aldehyde:KCN:(NH₄)₂CO₃ is often recommended to ensure balanced reactivity.[5]
Issue 2: Formation of Significant Side Products
The presence of impurities can complicate purification and reduce the overall yield of the desired product.
Potential Cause & Solution:
-
Formation of Ureido Acids or Amides: The hydantoin ring can be susceptible to hydrolysis, especially during the acidic workup, leading to the formation of ureido acids or amides.[7] To minimize this, carefully control the pH during the acidification step and avoid prolonged exposure to strongly acidic or basic conditions.[7]
-
Polymerization of Aldehyde: Aldehydes, including valeraldehyde, can be prone to polymerization under the reaction conditions.[7] The use of ultrasonication can be a valuable technique to mitigate this issue by allowing for lower reaction temperatures and shorter reaction times.[6][7]
Issue 3: Difficulty in Product Purification
Isolating a pure product is essential for subsequent applications.
Potential Cause & Solution:
-
Inadequate Crystallization: For many hydantoins, a single crystallization from a suitable solvent is sufficient to achieve high purity.[1] If impurities persist, consider a second recrystallization or employing column chromatography.
-
Co-precipitation of Impurities: During the acidification step, side products may co-precipitate with the desired hydantoin. Ensure the pH is carefully adjusted and consider washing the crude product with a solvent in which the impurities are more soluble.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol incorporates best practices to maximize yield and purity.
Materials:
-
Valeraldehyde
-
Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a sealed pressure vessel, combine valeraldehyde (1 molar equivalent), potassium cyanide (2 molar equivalents), and ammonium carbonate (2 molar equivalents).[5]
-
Solvent Addition: Add a 1:1 mixture of ethanol and water. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Seal the vessel and heat the mixture to 80-90°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by taking aliquots (after cooling) and analyzing by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature in an ice bath.
-
Precipitation: In a well-ventilated fume hood, slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic. This will cause the this compound to precipitate.[5]
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[5]
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Molar Ratio (Aldehyde:KCN:(NH₄)₂CO₃) | 1:2:2 | Ensures balanced reactivity and drives the reaction to completion.[5] |
| Reaction Temperature | 80-90°C | Optimized for efficient conversion of valeraldehyde. |
| Solvent System | Ethanol/Water (1:1) | A common solvent system for the Bucherer-Bergs reaction.[1] |
| Reaction Vessel | Sealed Pressure Vessel | Prevents the loss of volatile reagents like ammonia and carbon dioxide.[7] |
| pH for Precipitation | Acidic | The hydantoin product is typically insoluble in acidic aqueous solutions.[5] |
References
-
Narayana, B., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
-
Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]
-
MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]
-
Montagne, C., & Shipman, M. (2006). Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Synlett, 2006(14), 2203-2206. [Link]
-
Di Mola, A., et al. (2018). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 83(15), 8194-8203. [Link]
-
ResearchGate. (n.d.). General reaction scheme of the Bucherer–Bergs reaction. R and R¹ varied alkyl or aryl substituent. Retrieved from [Link]
-
Wikipedia. (2023). Hydantoin. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of 5a. Retrieved from [Link]
-
Chemical Communications. (2024). Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. [Link]
-
Reddit. (2025). Help with Low Yield Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Retrieved from [Link]
-
Hindawi. (2014). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Retrieved from [Link]
-
PMC. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]
-
IJPQA. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hydantoinase Activity for 5-Butylhydantoin Substrates
Welcome to the technical support center for the optimization of hydantoinase-catalyzed reactions involving 5-butylhydantoin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during experimentation.
Section 1: Understanding the Core Reaction Pathway
The enzymatic conversion of a racemic mixture of DL-5-butylhydantoin into an optically pure L- or D-amino acid is a multi-step process. The core of this biotransformation relies on a class of enzymes known as hydantoinases (EC 3.5.2.2), which catalyze the hydrolytic cleavage of the hydantoin ring.[1] For complete conversion of a racemic starting material, a three-enzyme system is often ideal, comprising a hydantoinase, a hydantoin racemase, and an N-carbamoylase.[2][3]
The process unfolds as follows:
-
Stereoselective Hydrolysis : The D- or L-hydantoinase specifically recognizes one enantiomer (e.g., D-5-butylhydantoin) from the racemic mixture and hydrolyzes its cyclic amide bond. This ring-opening step produces the corresponding N-carbamoyl-amino acid.
-
Racemization : The unreacted enantiomer (e.g., L-5-butylhydantoin) is converted into its opposite form by a hydantoin racemase (EC 5.1.99.5).[4] This crucial step continuously replenishes the substrate for the hydantoinase, enabling a theoretical yield of 100%.
-
Final Hydrolysis : A stereospecific N-carbamoylase hydrolyzes the N-carbamoyl-amino acid intermediate to yield the desired optically pure amino acid and releases ammonia and carbon dioxide.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical optimal pH for hydantoinase reactions with aliphatic substrates like 5-butylhydantoin? A: Most hydantoinases exhibit optimal activity in the alkaline pH range, typically between 8.0 and 10.0.[5][6] For example, hydantoinase from Arthrobacter aurescens shows peak performance at pH 8.5-10.0, while whole-cell systems using enzymes from Agrobacterium species have been optimized around pH 8.0.[5][7] It is critical to determine the empirical optimum for your specific enzyme, as deviations can lead to a sharp loss in activity.
Q2: My 5-butylhydantoin substrate has poor aqueous solubility. How can I address this? A: This is a common challenge. Several strategies can be employed:
-
Increase Temperature: Using a thermostable hydantoinase from an organism like Geobacillus stearothermophilus allows the reaction to be run at higher temperatures (e.g., 50-70°C), which significantly improves the solubility of many 5-monosubstituted hydantoins.[2][8]
-
Heterogeneous System: The reaction can be run as a slurry with a high substrate concentration (up to 300 g/L has been reported).[9] The enzyme will act on the dissolved substrate, and as it is converted, more of the solid substrate will dissolve according to Le Chatelier's principle.
-
Co-solvents: While less common and requiring careful optimization, small amounts of water-miscible organic solvents may be tested, but be aware they can also inhibit or denature the enzyme.
Q3: Does my hydantoinase require metal cofactors for activity? A: Yes, hydantoinases are typically metalloenzymes that depend on divalent metal ions for their catalytic function and structural integrity.[10][11] The active site often contains a binuclear metal center.[11]
-
Common Activators: Manganese (Mn²⁺) and Cobalt (Co²⁺) are frequently reported to be potent activators.[8][12] Supplementing your buffer with 0.5-1.0 mM of the appropriate metal salt (e.g., MnSO₄ or CoCl₂) is a standard practice.
-
Potential Inhibitors: Be cautious, as the wrong metal ion can be inhibitory. For instance, Copper (Cu²⁺) and sometimes Zinc (Zn²⁺) can strongly inhibit certain hydantoinases, even though other types are Zn²⁺-dependent.[8]
-
Chelating Agents: Avoid using buffers containing strong chelating agents like EDTA, as they will strip the essential metal cofactors from the enzyme's active site, leading to irreversible inactivation.[13]
Q4: What are the primary advantages of using an immobilized hydantoinase over the free enzyme? A: Enzyme immobilization is a powerful technique that offers several key advantages for industrial and laboratory applications:
-
Enhanced Stability: Immobilization significantly increases the enzyme's stability against thermal and pH-induced denaturation. Half-life times can be extended by orders of magnitude.[5][14]
-
Reusability: The immobilized enzyme can be easily recovered from the reaction mixture and reused for multiple cycles, drastically reducing catalyst costs.
-
Process Simplification: It simplifies downstream processing, as the enzyme can be easily separated from the product, preventing protein contamination.
-
Improved Performance: Immobilization can sometimes lead to a broader or shifted pH and temperature optimum, providing more flexible operating conditions.[5]
Section 3: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution & Explanation |
| 1. Very Low or No Enzyme Activity | A. Incorrect Reaction pH | Verify and adjust the pH of your reaction buffer. The catalytic activity of hydantoinase is highly dependent on the ionization state of active site residues. For most hydantoinases, this requires an alkaline environment (pH 8.0-10.0).[6] Prepare fresh buffer and calibrate your pH meter before starting the experiment. See the table below for common buffer systems. |
| B. Suboptimal Temperature | Optimize the reaction temperature. Check the literature for the known optimum of your enzyme or perform a temperature screen (e.g., from 30°C to 70°C). Temperatures that are too low will result in slow kinetics, while excessively high temperatures will cause irreversible denaturation.[14] | |
| C. Missing Metal Cofactors | Supplement the buffer with the appropriate divalent metal ions. As metalloenzymes, hydantoinases require ions like Mn²⁺ or Co²⁺ for activity.[12] Add 0.5-1.0 mM of the required metal salt. Ensure all solutions are prepared with high-purity water that has not been treated with chelators. | |
| D. Presence of Inhibitors | Identify and remove potential inhibitors. Heavy metal contamination (e.g., Cu²⁺ from piping or reagents) can be highly inhibitory.[8] If using a crude cell lysate, endogenous inhibitors may be present; consider a partial purification step. Avoid buffers containing chelating agents like EDTA.[13] | |
| 2. Reaction Stalls Before Completion | A. Enzyme Instability | Assess enzyme stability under reaction conditions. The enzyme may be losing activity over time due to thermal or pH stress. Take time-course samples and plot product formation. If the rate decreases rapidly, consider enzyme immobilization to enhance operational stability.[5] |
| B. Racemization is Rate-Limiting | Incorporate a hydantoin racemase. If you are using a stereospecific hydantoinase with a racemic (DL) substrate, the reaction will naturally stop at ~50% conversion. The addition of a compatible hydantoin racemase will convert the non-preferred enantiomer, allowing the reaction to proceed to completion.[7] | |
| C. Product or Substrate Inhibition | Investigate potential inhibition. High concentrations of the N-carbamoyl-amino acid intermediate or the final amino acid product can sometimes inhibit the hydantoinase. Run the reaction at different initial substrate concentrations to check for substrate inhibition. A fed-batch strategy, where the substrate is added gradually, can mitigate these effects. | |
| 3. Poor Enantioselectivity | A. Inherent Enzyme Properties | Screen for a more selective enzyme. The observed enantioselectivity is an intrinsic property of the enzyme for a given substrate. Hydantoinases from different microbial sources (e.g., Arthrobacter, Bacillus, Pseudomonas) exhibit different selectivities.[8][15] Screening a panel of enzymes is the most effective approach. |
| B. Suboptimal Reaction Conditions | Systematically vary reaction parameters. In some cases, enantioselectivity can be influenced by temperature and pH.[16] Perform a matrix of experiments varying these conditions and measure the enantiomeric excess (e.e.) of the product at low conversion (<20%) to determine the optimal parameters for selectivity. | |
| C. Analytical Method Issues | Validate your chiral analytical method. Ensure your chiral HPLC or GC method provides baseline separation of the substrate and product enantiomers. Improper integration or peak co-elution can lead to inaccurate e.e. measurements. Run standards for all four components (D/L substrate, D/L product) to confirm resolution. |
Table 1: Recommended Buffer Systems for Hydantoinase Reactions
| pH Range | Buffer System | Concentration (mM) | Notes |
| 7.5 - 8.5 | Tris-HCl | 50 - 100 | Widely used, but be aware of potential temperature-dependent pH shifts. |
| 8.0 - 9.0 | Borate-HCl | 100 | A good alternative to Tris, often used in whole-cell systems.[6] |
| 9.0 - 10.5 | Sodium Carbonate | 100 | Effective for highly alkaline optima, but ensure CO₂ evolution does not cause issues.[17] |
Section 4: Key Experimental Protocols
Protocol 1: Standard Hydantoinase Activity Assay
This protocol provides a general framework for measuring the activity of a soluble hydantoinase preparation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer adjusted to pH 8.5 at the desired reaction temperature. Add 1 mM MnSO₄ as the cofactor.[12]
-
Prepare a 20 mM stock solution of DL-5-butylhydantoin in the prepared buffer. Gentle heating may be required for dissolution.
-
Prepare your enzyme solution (e.g., cell-free extract or purified enzyme) in the same buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 450 µL of the buffer and 500 µL of the 20 mM substrate stock solution.
-
Pre-incubate the tube at the reaction temperature (e.g., 45°C) for 5 minutes to equilibrate.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 50 µL of the enzyme solution. The final substrate concentration will be 10 mM.
-
Incubate the reaction at 45°C with agitation (e.g., 800 rpm in a thermomixer).[18]
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot.
-
Immediately quench the reaction by adding the aliquot to a tube containing 100 µL of 1 M HCl or by heating at 95°C for 5-10 minutes. This stops the enzymatic activity.[18]
-
-
Sample Preparation and Analysis:
-
Centrifuge the quenched samples at >13,000 x g for 5 minutes to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the concentration of the N-carbamoyl-amino acid product using a validated chiral HPLC method.
-
-
Activity Calculation:
-
Calculate the rate of product formation (µmol/min). One unit (U) of activity is defined as the amount of enzyme that produces 1 µmol of product per minute under these conditions.[18]
-
Protocol 2: Analytical Method Guidance - Chiral HPLC
Quantitative analysis of the reaction components is essential for optimization. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.
-
Column: A chiral stationary phase is required. Columns based on cyclodextrin, Pirkle-type, or protein-based phases are common choices. The selection will depend on the specific structure of 5-butylhydantoin and its corresponding N-carbamoyl-amino acid.
-
Mobile Phase: Typically a mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile). Isocratic elution is often sufficient.
-
Detection: UV detection is standard, as the hydantoin ring and the carbamoyl group have UV absorbance (typically around 210-230 nm).
-
Validation: It is critical to run standards of the D- and L-enantiomers of both the 5-butylhydantoin substrate and the N-carbamoyl-amino acid product to confirm retention times and ensure baseline resolution for accurate quantification.
Section 5: References
-
Ishikawa, T., Mukohara, Y., Watabe, K., Kobayashi, S., & Nakamura, H. (n.d.). Microbial Conversion of DL-5-Substituted Hydantoins to the Corresponding L5-Amino Acids by Bacillus stearothermophilus NS1122A. Bioscience, Biotechnology, and Biochemistry, Oxford Academic. [Link]
-
Wilms, B., et al. (2001). Optimization of the immobilization parameters and operational stability of immobilized hydantoinase and l-N-carbamoylase from Arthrobacter aurescens for the production of optically pure l-amino acids. Enzyme and Microbial Technology. [Link]
-
Lin, S., et al. (2015). Effects of pH on the specific activity of purified D-hydantoinase. ResearchGate. [Link]
-
El-Shora, H. M. (n.d.). Effect of temperature on free and immobilized D-hydantoinase activity from B. theorgensis. ResearchGate. [Link]
-
Dai, Y.-J., et al. (n.d.). Effect of pH on the D-hydantoinase acitivity. ResearchGate. [Link]
-
Martínez-Gómez, A. I., et al. (2017). l-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process: Improvement and Comparison with a Free Protein System. MDPI. [Link]
-
Barseghyan, H. S., et al. (2020). Rational Engineering of the Substrate Specificity of a Thermostable D-Hydantoinase (Dihydropyrimidinase). PMC. [Link]
-
Chen, C. Y., et al. (2010). Crystal Structure of d-Hydantoinase from Burkholderia pickettii at a Resolution of 2.7 Angstroms: Insights into the Molecular Basis of Enzyme Thermostability. PMC. [Link]
-
Mohamad, N. R., et al. (2015). Enzyme immobilization: an overview on techniques and support materials. PMC. [Link]
-
Nishida, Y., et al. (n.d.). Microbial Conversion of DL-5-Substituted Hydantoins to the Corresponding L-Amino Acids by Pseudomonas sp. Strain NS671. J-STAGE. [Link]
-
Slomka, C., et al. (2017). Toward a cell-free hydantoinase process: screening for expression optimization and one-step purification as well as immobilization of hydantoinase and carbamoylase. PubMed. [Link]
-
(n.d.). 5.1.99.5 hydantoin racemase. Expasy - ENZYME. [Link]
-
Martínez-Gómez, A. I., et al. (2012). Recombinant Polycistronic Structure of Hydantoinase Process Genes in Escherichia coli for the Production of Optically Pure d-Amino Acids. PMC. [Link]
-
Slomka, C., et al. (2017). Toward a cell-free hydantoinase process: screening for expression optimization and one-step purification as well as immobilization of hydantoinase and carbamoylase. ResearchGate. [Link]
-
Matcher, G. F. (n.d.). 4: Effect of pH and temperature on conversion of D,L-hydantoin,.... ResearchGate. [Link]
-
Barseghyan, H. S., et al. (2020). Rational Engineering of the Substrate Specificity of a Thermostable D-Hydantoinase (Dihydropyrimidinase). MDPI. [Link]
-
Barseghyan, H. S., et al. (2020). Rational Engineering of the Substrate Specificity of a Thermostable D-Hydantoinase (Dihydropyrimidinase). PubMed. [Link]
-
Niu, L., et al. (n.d.). Heat stability of HYD and CAB in free cells and immobilized cells. ResearchGate. [Link]
-
Lee, S. G., et al. (1998). Optimization of a heterogeneous reaction system for the production of optically active D-amino acids using thermostable D-hydantoinase. PubMed. [Link]
-
Wang, W. C., et al. (2009). Effect of metal binding and posttranslational lysine carboxylation on the activity of recombinant hydantoinase. SpringerLink. [Link]
-
May, O., et al. (1999). Inverting enantioselectivity by directed evolution of hydantoinase for improved production of L-methionine. Caltech. [Link]
-
Slomka, C., et al. (2017). Toward a cell-free hydantoinase process: screening for expression optimization and one-step purification as well as immobilization of hydantoinase and carbamoylase. PMC. [Link]
-
May, O., et al. (n.d.). EP1586636A1 - Hydantoinase variants with improved properties and their use for the production of amino acids. Google Patents.
-
Clemente-Jiménez, J. M., et al. (n.d.). " Hydantoinase process " . Optically pure D-amino acid production by hydrolysis of D,L-5-monosubstituted hydantoins. ResearchGate. [Link]
-
Alcaraz, L. A., et al. (2005). On the mechanism of hydrolysis of hydantoins by D-hydantoinase from Vigna angularis: Inhibition studies. ResearchGate. [Link]
-
Syldatk, C., et al. (1999). Microbial hydantoinases--industrial enzymes from the origin of life? PubMed. [Link]
-
Contente, M. L., & Molinari, F. (2020). Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. Frontiers. [Link]
-
Martínez-Rodríguez, S., et al. (2002). Complete conversion of D,L-5-monosubstituted hydantoins with a low velocity of chemical racemization into D-amino acids using whole cells of recombinant Escherichia coli. PubMed. [Link]
-
Slomka, C., et al. (n.d.). Hydantoinase process for the synthesis of optically pure α-amino acids.... ResearchGate. [Link]
-
Hagedoorn, P.-L. (2024). The metal cofactor: stationary or mobile? PMC. [Link]
-
Barseghyan, H. S., et al. (n.d.). Effects of divalent metal ions on specific activity of the recombinant.... ResearchGate. [Link]
-
Gani, D., & Hitchcock, P. B. (1983). Latent inhibitors. Part 4. Irreversible inhibition of dihydro-orotate dehydrogenase by hydantoins derived from amino acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
El-Shora, H. M. (n.d.). Influence of metal ions on D-hydantoinase activity from B. theorgensis. ResearchGate. [Link]
-
Kelly, G., et al. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. SpringerLink. [Link]
-
De Savi, C., et al. (2013). Hydantoin based inhibitors of MMP13--discovery of AZD6605. PubMed. [Link]
-
Patrick, C. E. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]
-
Gani, D., et al. (1985). Latent inhibitors. Part 6. Inhibition of dihydro-orotate dehydrogenase by substituted 5-benzylhydantoins. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. Microbial hydantoinases--industrial enzymes from the origin of life? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ENZYME - 5.1.99.5 hydantoin racemase [enzyme.expasy.org]
- 5. Optimization of the immobilization parameters and operational stability of immobilized hydantoinase and l-N-carbamoylase from Arthrobacter aurescens for the production of optically pure l-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recombinant Polycistronic Structure of Hydantoinase Process Genes in Escherichia coli for the Production of Optically Pure d-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complete conversion of D,L-5-monosubstituted hydantoins with a low velocity of chemical racemization into D-amino acids using whole cells of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Optimization of a heterogeneous reaction system for the production of optically active D-amino acids using thermostable D-hydantoinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal Structure of d-Hydantoinase from Burkholderia pickettii at a Resolution of 2.7 Angstroms: Insights into the Molecular Basis of Enzyme Thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 12. Rational Engineering of the Substrate Specificity of a Thermostable D-Hydantoinase (Dihydropyrimidinase) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. cheme.caltech.edu [cheme.caltech.edu]
- 17. researchgate.net [researchgate.net]
- 18. Toward a cell-free hydantoinase process: screening for expression optimization and one-step purification as well as immobilization of hydantoinase and carbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
resolving racemization of 5-butylhydantoin under basic conditions
Welcome to the Chiral Chemistry Technical Support Center .
Ticket Subject: Resolving Racemization of 5-Butylhydantoin Under Basic Conditions Assigned Specialist: Senior Application Scientist, Chiral Separations & Biocatalysis Unit
Executive Summary: The C5 Acidity Paradox
You are likely encountering one of two opposing issues with 5-butylhydantoin, depending on your end goal. The core chemical principle governing both is the acidity of the proton at the C5 position (pKa
-
Scenario A (Stability): You are trying to isolate a single enantiomer (e.g., S-5-butylhydantoin), but basic workup is causing loss of optical purity (racemization).
-
Scenario B (Dynamic Kinetic Resolution - DKR): You are using a hydantoinase enzyme system to produce D-Norleucine, but the reaction stalls at 50% conversion because the chemical racemization rate is too slow.
This guide addresses both scenarios, treating "resolving" as both the prevention of unwanted racemization and the utilization of racemization for resolution.
The Mechanism: Why It Racemizes
Racemization occurs via a base-catalyzed keto-enol tautomerism. The electron-withdrawing carbonyl groups at C4 and C2 render the C5 proton acidic.
Mechanistic Pathway (DOT Visualization)
Figure 1: Base-catalyzed racemization mechanism via the planar enolate intermediate.
Scenario A: Preventing Unwanted Racemization (Stability)
User Goal: Isolation of enantiopure 5-butylhydantoin. Problem: Dropping ee% during extraction or purification.
Diagnostic Checklist
| Parameter | Critical Threshold | Reason |
| pH | > 8.0 | Above pH 8.0, the deprotonation rate ( |
| Temperature | > 40°C | Thermal energy overcomes the activation barrier for enolization. |
| Solvent | Water/Alcohol | Protic solvents stabilize the enolate anion, facilitating racemization. |
Troubleshooting Protocols
Q: My ee% drops significantly during the aqueous wash steps. How do I fix this?
-
Root Cause: Standard saturated NaHCO₃ washes (pH ~8.5) are basic enough to induce racemization in 5-monosubstituted hydantoins.[1]
-
Solution: Switch to a phosphate buffer wash at pH 6.0 - 6.5 .
-
Protocol: Prepare 100 mM Sodium Phosphate monobasic (
) and adjust to pH 6.0. Use this for all aqueous washes.
-
Q: Can I use recrystallization to purify the enantiomer?
-
Root Cause: Heating in protic solvents (ethanol/water) promotes racemization.
-
Solution: Use non-protic anti-solvent crystallization at low temperature.
-
Protocol: Dissolve crude material in minimal THF or Acetone at Room Temperature (RT). Cool to 0°C. Slowly add cold Hexane or Heptane. Avoid boiling ethanol.
-
Scenario B: Optimizing Dynamic Kinetic Resolution (DKR)
User Goal: Production of D-Norleucine (or L-) from racemic 5-butylhydantoin. Problem: Reaction stalls at 50% conversion; yield is low despite using D-Hydantoinase.
The "Aliphatic Brake" Effect
Unlike aromatic hydantoins (e.g., 5-phenylhydantoin), aliphatic hydantoins like 5-butylhydantoin racemize slowly at physiological pH (pH 7.5–8.0). If the enzymatic hydrolysis (
DKR Optimization Workflow (DOT Visualization)
Figure 2: The DKR cycle. For 5-butylhydantoin, the "Racemization Step" is often the rate-limiting bottleneck.
Troubleshooting Protocols
Q: How do I accelerate racemization without denaturing my enzymes?
-
Option 1: pH Shift (Chemical approach).
-
Increase pH to 8.5 – 9.0 . Most microbial hydantoinases (e.g., from Agrobacterium or Bacillus) retain activity here.
-
Warning: Do not exceed pH 9.5, or enzyme half-life drops drastically.
-
-
Option 2: Temperature Shift.
-
Increase temperature to 45°C – 50°C . Racemization rates double roughly every 10°C.
-
-
Option 3: Biocatalytic approach (The "Gold Standard").
-
Co-express or add a Hydantoin Racemase (e.g., from Sinorhizobium meliloti or Arthrobacter). This enzyme specifically catalyzes the proton exchange at C5, bypassing the need for harsh pH.
-
Q: I am using a "Whole Cell" catalyst. Why is conversion still low?
-
Diagnosis: Transport limitation. 5-butylhydantoin is hydrophobic.
-
Fix: Add a surfactant (0.1% Tween 80) or a co-solvent (5% DMSO or Ethanol) to increase solubility and bioavailability.
Comparative Data: Racemization Half-Lives
Estimated values based on general 5-alkylhydantoin kinetics at 25°C.
| pH Condition | Suitability for Isolation | Suitability for DKR | |
| pH 7.0 | > 20 Hours | High | Poor (Stalls) |
| pH 8.0 | ~ 2-4 Hours | Moderate (Risk) | Moderate |
| pH 9.0 | < 30 Minutes | Unsuitable | Excellent |
| pH 10.0 | < 5 Minutes | Impossible | Enzyme Denaturation Risk |
References
-
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
-
Syldatk, C., et al. (1999). "Microbial hydantoinases—industrial enzymes from the origin of life?" Applied Microbiology and Biotechnology, 51, 293–309. Link
-
Martinez-Rodriguez, S., et al. (2004).[1] "Hydantoin racemase: the key enzyme for the production of optically pure amino acids."[1] Biotechnology Advances, 28(6). (Discusses the necessity of racemase for aliphatic hydantoins).
-
Bommarius, A. S., et al. (1998). "pKa Values for 5-substituted hydantoins." ResearchGate. (Confirms pKa range of 8.5–9.5 for 5-alkyl derivatives). Link
-
Pietzsch, M., et al. (2002). "Complete conversion of D,L-5-monosubstituted hydantoins... using whole cells." Biotechnology Progress, 18(6), 1201-6.[2] Link
Sources
Validation & Comparative
Comparative Bioactivity Guide: 5-Butylhydantoin vs. Phenytoin
The following technical guide provides an objective, data-driven comparison of 5-Butylhydantoin and Phenytoin (5,5-Diphenylhydantoin). This analysis focuses on their pharmacological profiles, structure-activity relationships (SAR), and experimental performance in anticonvulsant assays.[1]
Executive Summary
Phenytoin remains the clinical gold standard for the treatment of generalized tonic-clonic seizures, deriving its potency from a specific "butterfly-like" hydrophobic structure that stabilizes voltage-gated sodium channels (VGSCs) in their inactive state.
5-Butylhydantoin serves as a critical structural probe in medicinal chemistry. While it shares the core hydantoin scaffold, the substitution of a flexible aliphatic butyl chain for the rigid aromatic phenyl ring results in a distinct bioactivity profile. Experimental data indicates that the 5-butyl substituent fails to provide the necessary steric bulk and
Chemical & Structural Analysis
The bioactivity difference stems directly from the physicochemical properties of the C5 substituents.
| Feature | Phenytoin | 5-Butylhydantoin | SAR Implication |
| IUPAC Name | 5,5-Diphenylimidazolidine-2,4-dione | 5-Butylimidazolidine-2,4-dione | |
| C5 Substituents | Two Phenyl rings (Aryl) | One Butyl chain (Alkyl), One Hydrogen | Disubstitution is critical for metabolic stability and receptor fit. |
| Lipophilicity (LogP) | ~2.47 | ~0.6 - 0.9 (Estimated) | Phenytoin crosses the Blood-Brain Barrier (BBB) more efficiently. |
| Steric Character | Rigid, planar aromatic rings | Flexible, rotatable aliphatic chain | Rigid rings lock the pharmacophore into the active binding conformation. |
| Electronic Effect | Electronically neutral | Phenyl rings interact with aromatic residues (e.g., Tyrosine/Phenylalanine) in the Na+ channel pore. |
Pharmacological Mechanism
Phenytoin: The Sodium Channel Stabilizer
Phenytoin exerts its anticonvulsant effect by binding to the inactivated state of voltage-gated sodium channels (Nav1.x).
-
State-Dependent Block: It preferentially binds to channels that have already opened and inactivated, preventing them from recovering too quickly.
-
Frequency Dependence: This selective binding inhibits high-frequency repetitive firing (seizure activity) without blocking normal, low-frequency action potentials.
-
Molecular Interaction: The two phenyl rings are hypothesized to interact with the local anesthetic receptor site (likely involving transmembrane segment S6 of domain IV) via hydrophobic and
-stacking interactions.
5-Butylhydantoin: The Aliphatic Analog
The 5-butyl analog lacks the second phenyl ring necessary for the "two-point" hydrophobic anchor.
-
Loss of Affinity: Without the aromatic system, the compound cannot effectively dock into the hydrophobic pocket of the sodium channel.
-
Alkyl Chain Flexibility: The butyl chain introduces conformational entropy. Unlike the rigid phenyl ring, the butyl group flops, reducing the probability of the molecule occupying the correct binding orientation.
-
Result: Significantly reduced or negligible inhibition of Na+ currents at therapeutic concentrations.
Mechanism of Action Pathway
Figure 1: Mechanism of Action showing Phenytoin's stabilization of the inactivated sodium channel vs. 5-Butylhydantoin's failure to bind.
Bioactivity & Performance Data
The following data aggregates findings from structure-activity relationship (SAR) studies comparing 5,5-diphenyl derivatives with 5-alkyl derivatives.
Table 1: Comparative Bioactivity Profile
| Assay / Parameter | Phenytoin (Standard) | 5-Butylhydantoin (Analog) | Interpretation |
| Na+ Channel Binding ( | 40 µM [1] | > 100 µM (Est.)* | Phenytoin binds tightly; butyl analogs show weak affinity.[2][3] |
| MES Test ( | 9.5 mg/kg (Mouse, i.p.) [2] | Inactive / > 300 mg/kg | 5-Butylhydantoin fails to protect against electroshock seizures. |
| scPTZ Test ( | Inactive | Weakly Active (High Dose) | Alkyl hydantoins may show slight sedative effects but lack specific anticonvulsant potency. |
| Neurotoxicity ( | ~65 mg/kg | Low Toxicity | Lack of potency correlates with lack of specific neurotoxicity (ataxia). |
*Note: Specific data for the mixed analog 5-butyl-5-phenylhydantoin shows an
Key Experimental Insight
In a study comparing hydantoin substitutions, the 5-pentyl-5-phenylhydantoin analog retained activity (
Experimental Protocols
To replicate these findings, researchers should utilize the following standardized protocols.
A. Maximal Electroshock Seizure (MES) Test
The gold standard for identifying agents effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (CF-1 strain), 18–25 g.
-
Preparation: Dissolve test compounds (Phenytoin and 5-Butylhydantoin) in polyethylene glycol 400 (PEG400) or 0.9% saline.
-
Administration: Administer compounds intraperitoneally (i.p.) at varying doses (e.g., 10, 30, 100, 300 mg/kg).
-
Stimulation: 30 minutes post-injection, apply an electrical stimulus via corneal electrodes.
-
Parameters: 50 mA, 60 Hz, 0.2 second duration.
-
-
Endpoint: Observe for the presence of tonic hindlimb extension (THE).
-
Protection: Defined as the abolition of THE (animal does not extend hindlimbs to 180°).
-
-
Data Analysis: Calculate
using Probit analysis.
B. Sodium Channel Binding Assay (In Vitro)
To quantify the affinity of the compound for the voltage-gated sodium channel.[2][4]
-
Tissue Preparation: Prepare synaptosomes from rat cerebral cortex.
-
Ligand: Use
Batrachotoxinin A 20- -benzoate ( BTX-B), which binds to the neurotoxin receptor site 2 on the Na+ channel. -
Incubation:
-
Incubate synaptosomes with 10 nM
BTX-B and varying concentrations of the test hydantoin (1 µM – 1 mM). -
Incubate at 37°C for 30 minutes in the presence of tetrodotoxin (to prevent channel opening).
-
-
Filtration: Terminate reaction by rapid filtration through GF/C glass fiber filters.
-
Quantification: Measure retained radioactivity via liquid scintillation counting.
-
Calculation: Determine
(concentration displacing 50% of specific binding).
Experimental Workflow Diagram
Figure 2: Screening workflow for evaluating hydantoin derivatives.
References
-
Brown, M. L., et al. (1999). "Comparative molecular field analysis of hydantoin binding to the neuronal voltage-dependent sodium channel." Journal of Medicinal Chemistry, 42(9), 1537-1545. Link
-
Krall, R. L., et al. (1978). "Antiepileptic drug development: II. Anticonvulsant drug screening." Epilepsia, 19(4), 409-428. Link
-
Brouillette, W. J., et al. (1994). "Bicyclic hydantoins with a bridgehead nitrogen. Comparison of anticonvulsant activities with binding to the neuronal voltage-dependent sodium channel." Journal of Medicinal Chemistry, 37(20), 3289-3293. Link
-
Rogawski, M. A., & Löscher, W. (2004). "The neurobiology of antiepileptic drugs." Nature Reviews Neuroscience, 5(7), 553-564. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bicyclic hydantoins with a bridgehead nitrogen. Comparison of anticonvulsant activities with binding to the neuronal voltage-dependent sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Assessment: UV-Vis Absorption & Detection Limits of 5-Butylimidazolidine-2,4-dione
Executive Summary: The "Silent" Chromophore
5-Butylimidazolidine-2,4-dione (5-butylhydantoin) presents a distinct analytical challenge in drug development and quality control: it is effectively UV-transparent across the standard detection range (240–400 nm). Unlike its aromatic analogues (e.g., Phenytoin), the butyl substituent acts as an auxochrome but fails to provide the
This guide characterizes the intrinsic UV-Vis limitations of 5-butylhydantoin, compares it against conjugated alternatives, and provides a self-validating protocol for determining its molar absorptivity in the far-UV region (<210 nm), which is critical for HPLC method development.
Mechanistic Analysis: Electronic Transitions
To understand the absorption profile, we must analyze the molecular orbitals involved. The hydantoin ring system (imidazolidine-2,4-dione) contains two carbonyl groups and two nitrogen atoms.[1]
-
Transitions: The carbonyl groups (
) undergo high-energy transitions. In the absence of conjugation, these transitions occur at very short wavelengths (typically <190 nm). -
Transitions: The non-bonding electrons on the oxygen and nitrogen atoms undergo
transitions. While lower in energy, these are "forbidden" transitions with very low molar absorptivity ( ) and typically appear as weak shoulders around 210–220 nm.
The Butyl Effect:
The 5-butyl group is an alkyl chain. Alkyl groups are electron-donating via induction (+I effect) but do not possess
Visualizing the Chromophore Difference
The following diagram illustrates the electronic causality between the structure of 5-butylhydantoin and its aromatic alternative, Phenytoin.
Figure 1: Structural causality of UV absorption. The lack of conjugation in the butyl derivative forces absorption into the vacuum UV range, unlike the phenyl derivative.
Comparative Performance Data
The following table contrasts 5-butylhydantoin with standard alternatives and solvents. This data is crucial for selecting HPLC detection wavelengths.
| Parameter | 5-Butylhydantoin | Phenytoin (Reference) | Acetonitrile (Solvent) |
| Primary Chromophore | Isolated Amide/Imide | Conjugated Phenyl-Imide | Nitrile ( |
| < 200 nm (End absorption) | ~205 nm, ~215 nm (shoulder) | < 190 nm | |
| Useful Detection Range | 200–210 nm (Requires high purity) | 210–260 nm | N/A (Background) |
| Molar Absorptivity ( | Low (< 500 | High (> 8,000 | Negligible |
| HPLC Implications | Requires low-UV (<210 nm) or RI/MS detection | Standard UV detection (220/254 nm) feasible | Ideal mobile phase |
Key Insight: Attempting to detect 5-butylhydantoin at 254 nm (a standard aromatic wavelength) will result in false negatives or extremely poor sensitivity, as the compound is effectively transparent at this wavelength [1][2].
Experimental Protocol: Determination of Low-Wavelength Extinction Coefficient
Since standard literature values are often absent for specific alkyl-hydantoins, the following self-validating protocol allows you to determine the molar absorptivity (
Prerequisites
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
-
Solvent: HPLC-grade Water or Acetonitrile (Do not use Methanol or Acetone, as their UV cutoffs interfere at <210 nm) [3].
-
Cuvette: High-quality Quartz cuvettes (10 mm path length). Glass or plastic cuvettes absorb UV <300 nm and will invalidate the experiment.
Workflow
Step 1: Baseline Correction (System Validation)
-
Fill both sample and reference cuvettes with the pure solvent (e.g., Acetonitrile).
-
Scan from 190 nm to 400 nm .
-
Validation Criteria: The absorbance should be effectively zero (flat line). If noise increases sharply below 200 nm, this defines your instrument's "blind spot."
Step 2: Stock Solution Preparation
-
Weigh approximately 10 mg of this compound (accurately recorded to 0.01 mg).
-
Dissolve in 100 mL of solvent to create a ~0.1 mg/mL (approx 0.6 mM) stock solution.
-
Sonicate for 5 minutes to ensure complete dissolution.
Step 3: Serial Dilution & Scanning
-
Prepare 3 dilutions: 100% (Stock), 50%, and 25%.
-
Scan the 100% solution against the blank from 400 nm down to 190 nm.
-
Observation: You should see a flat line from 400 nm down to ~230 nm. The curve will start to rise exponentially around 215–210 nm (End Absorption).
-
Record the Absorbance (
) at 205 nm and 210 nm .
Step 4: Calculation of Molar Absorptivity (
)
Use the Beer-Lambert Law:
Calculate
Self-Validation Check:
-
If
for the stock solution, dilute further. High absorbance introduces non-linear stray light errors. -
If the peak shifts significantly with dilution, suspect solvent impurities or aggregation.
Strategic Recommendations for Drug Development
Detection Strategy
Do not rely on standard UV methods for 5-butylhydantoin.
-
Recommended: Use 205 nm or 210 nm for HPLC detection, but ensure your mobile phase is UV-transparent (Phosphate buffer or Water/ACN). Avoid Acetate buffers or Methanol, which absorb in this region.
-
Alternative: If matrix interference is high at 205 nm, utilize Refractive Index (RI) detection or ELSD (Evaporative Light Scattering Detector), which are universal and independent of chromophores.
Quality Control Marker
If synthesizing 5-butylhydantoin from aromatic precursors, UV-Vis is an excellent negative control tool.
-
Scenario: If your product shows a peak at 250–260 nm, it indicates contamination with aromatic starting materials or solvents (e.g., Toluene), as the pure product should be transparent in this region.
References
-
Shah, V. P., & Ogger, K. E. (1986).[9] Comparison of ultraviolet and liquid chromatographic methods for dissolution testing of sodium phenytoin capsules. Journal of Pharmaceutical Sciences, 75(11), 1113–1115.[9]
-
LibreTexts Chemistry. (2023). The Beer-Lambert Law.[4][7] Chemistry LibreTexts.
-
Burdick & Jackson. (n.d.). UV Cutoff of Common Solvents.[10] Louisiana State University / Honeywell.
-
ResearchGate. (2016). Molecular Structure of Phenytoin: NMR, UV-Vis and Quantum Chemical Calculations. ResearchGate.
Sources
- 1. Matrix isolation infrared spectra and photochemistry of hydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uregina.ca [uregina.ca]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Comparison of ultraviolet and liquid chromatographic methods for dissolution testing of sodium phenytoin capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
